molecular formula C14H11N5O3 B2746258 1,6-Diamino-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile CAS No. 354989-31-4

1,6-Diamino-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B2746258
CAS No.: 354989-31-4
M. Wt: 297.274
InChI Key: KIMBGTDWVFYFEN-UHFFFAOYSA-N
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Description

1,6-Diamino-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is a complex organic compound characterized by its intricate molecular structure. This compound features a pyridine ring substituted with various functional groups, including amino, hydroxyl, methoxy, and cyano groups. Its unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,6-Diamino-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as 4-hydroxy-3-methoxybenzaldehyde and 2,6-diaminopyridine, under acidic conditions. The reaction is often carried out in a solvent like ethanol or methanol, with a catalyst such as p-toluenesulfonic acid to facilitate the formation of the pyridine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce cyano groups to amino groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) or potassium iodide (KI) under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of hydroxylated or carboxylated derivatives.

  • Reduction: Conversion of cyano groups to primary amines.

  • Substitution: Introduction of different substituents at the pyridine ring.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.

  • Medicine: Potential therapeutic applications in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: Utilized in the production of advanced materials and as an intermediate in the manufacture of various chemical products.

Mechanism of Action

The mechanism by which 1,6-Diamino-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile exerts its effects involves interactions with specific molecular targets. The presence of amino and cyano groups allows it to bind to enzymes or receptors, influencing biological pathways. The hydroxyl and methoxy groups enhance its solubility and bioavailability, making it effective in various applications.

Comparison with Similar Compounds

  • 1,3-Diaminopyridine

  • 2,6-Diaminopyridine

  • 4-Hydroxy-3-methoxybenzaldehyde

Uniqueness: 1,6-Diamino-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile stands out due to its specific arrangement of functional groups, which provides unique chemical and biological properties compared to its similar compounds

Properties

IUPAC Name

1,2-diamino-4-(4-hydroxy-3-methoxyphenyl)-6-oxopyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3/c1-22-11-4-7(2-3-10(11)20)12-8(5-15)13(17)19(18)14(21)9(12)6-16/h2-4,20H,17-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMBGTDWVFYFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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